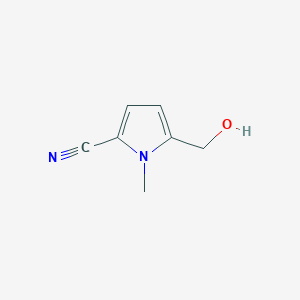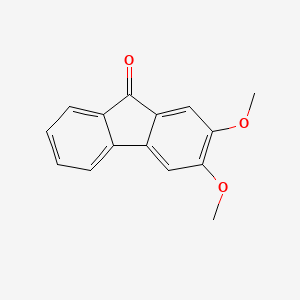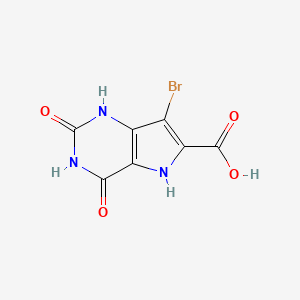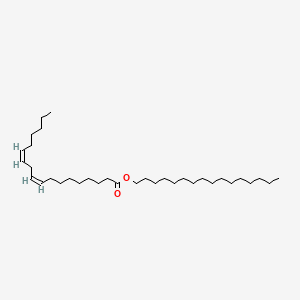
Pentacyclo(3.3.0.02,4.03,7.06,8)octane
Overview
Description
Pentacyclo(3.3.0.02,4.03,7.06,8)octane, also known as Cuneane, is a saturated hydrocarbon . The molecular formula of this compound is C8H8 and it has a molecular weight of 104.15 .
Synthesis Analysis
Cuneane can be produced from cubane by a process known as metal-ion-catalyzed σ-bond rearrangement . Similar reactions are known for homocubane (C9H10) and bishomocubane (C10H12) .Molecular Structure Analysis
The molecular structure of Cuneane is quite unique. It contains a total of 20 bonds, including 12 non-H bonds, 2 three-membered rings, 2 four-membered rings, 4 five-membered rings, 7 six-membered rings, 8 seven-membered rings, and 3 eight-membered rings .Chemical Reactions Analysis
The primary chemical reaction associated with Cuneane is the metal-ion-catalyzed σ-bond rearrangement, which allows it to be produced from cubane .Physical And Chemical Properties Analysis
The physical and chemical properties of Cuneane include a triple point temperature, critical temperature, phase boundary pressure, critical density, enthalpy of phase transition, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy (Ideal Gas), entropy (Ideal Gas), viscosity (Gas), and thermal conductivity .Scientific Research Applications
1. Crystallography and Molecular Structure Analysis
The compound 1,4-bis(dinitromethyl)pentacyclo[4.2.0.02,5.03,8.04,7]octane, a derivative of Pentacyclo[3.3.0.02,4.03,7.06,8]octane, has been analyzed for its crystallography. Studies have shown that it crystallizes in the monoclinic space group P21/c and consists of two half-molecules located around centers of inversion. This research contributes to understanding the molecular structure and bonding characteristics of such compounds (Deschamps, Moriarty, & Gilardi, 2001).
2. Homoaromatic Nature in Chemistry
Research into the homoaromatic nature of certain carbene and cationic intermediates, including those related to Pentacyclo[3.3.0.02,4.03,7.06,8]octane, has been conducted. This involves examining the aromatic nature of various cations and carbenes within related molecular structures, providing insights into the stability and homoaromatic characteristics of these compounds (Freeman & Dacres, 2003).
3. Medicinal Chemistry of Polycyclic Cage Compounds
Pentacyclo[3.3.0.02,4.03,7.06,8]octane, as part of polycyclic hydrocarbon structures, has significant implications in medicinal chemistry. Such structures have been utilized in drug discovery, particularly for neurodegenerative diseases like Parkinson's. The unique properties of these polycyclic cage compounds make them useful in developing novel therapeutic agents (Oliver & Malan, 2008).
4. Nonlinear Optical Properties
The synthesis and study of compounds like nonmetal pentaborate [C6H13N2][B5O6(OH)4], which involve Pentacyclo[3.3.0.02,4.03,7.06,8]octane-related structures, have been examined for their nonlinear optical properties. Such studies are crucial in the development of new materials for optical applications (Liu, Liang, & Jiang, 2008).
5. Thermochemistry and Energetic Properties
The thermochemistry of derivatives like 1,4-cubanedicarboxylic acid, related to Pentacyclo[3.3.0.02,4.03,7.06,8]octane, has been studied. This includes determining enthalpies of formation and sublimation, providing valuable data for understanding the energetic properties and stability of these compounds (Roux et al., 2011).
6. Octane Response in Fuel Mixtures
The impact of Pentacyclo[3.3.0.02,4.03,7.06,8]octane-related compounds on the octane response of gasoline/ethanol blends has been investigated. This research helps in optimizing fuel compositions for better efficiency and performance (Badra, AlRamadan, & Sarathy, 2017).
7. Magnetic Properties in Material Science
Studies on Pentacobalt(II) clusters, involving Pentacyclo[3.3.0.02,4.03,7.06,8]octane structures, have revealed interesting magnetic properties. Such research contributes to the development of new materials with specific magnetic behaviors (Hu et al., 2011).
8. Nonconjugated Hydrocarbons in Bioorganic Chemistry
Pentacyclo[3.3.0.02,4.03,7.06,8]octane and similar nonconjugated hydrocarbons have applications in bioorganic and medicinal chemistry. They are used as rigid linkers and bioisosteres, mimicking classic benzene moieties in drugs, demonstrating their versatility in drug design and synthesis (Locke, Bernhard, & Senge, 2019).
9. Gasoline Surrogate Oxidation Studies
Research on the oxidation behavior of gasoline surrogates, including Pentacyclo[3.3.0.02,4.03,7.06,8]octane-related components, provides insights into fuel combustion and efficiency. This is critical for improving fuel formulations and understanding combustion dynamics (Lenhert, Miller, Cernansky, & Owens, 2009).
properties
IUPAC Name |
pentacyclo[3.3.0.02,4.03,7.06,8]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-5(1)6-3-4(6)8(2)7(1)3/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJMEXRVJPVGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C3C5C4C1C25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942857 | |
| Record name | Pentacyclo(3.3.0.02,4.03,7.06,8)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentacyclo(3.3.0.02,4.03,7.06,8)octane | |
CAS RN |
20656-23-9 | |
| Record name | Pentacyclo[3.3.0.02,4.03,7.06,8]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20656-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentacyclo(3.3.0.02,4.03,7.06,8)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020656239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentacyclo(3.3.0.02,4.03,7.06,8)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-](/img/structure/B3049364.png)







![Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3049376.png)



![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate](/img/structure/B3049383.png)
